The compound is cataloged under the Chemical Abstracts Service (CAS) registry number 1160800-42-9 and is referenced in databases such as PubChem and BenchChem, where it is noted for its applications in drug development and chemical synthesis .
1-Oxa-8-azaspiro[4.6]undecane can be synthesized through several methods, with the Prins cyclization reaction being one of the most common approaches. This reaction typically involves the following steps:
The molecular structure of 1-Oxa-8-azaspiro[4.6]undecane consists of:
The InChI representation for this compound is:
This structural notation provides insights into the connectivity of atoms within the molecule .
1-Oxa-8-azaspiro[4.6]undecane participates in various chemical reactions, including:
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes.
The mechanism of action for 1-Oxa-8-azaspiro[4.6]undecane has been studied particularly in relation to its potential as an antituberculosis agent. It acts primarily by inhibiting the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's survival. This inhibition disrupts the transport of vital molecules within the bacteria, leading to cell death .
1-Oxa-8-azaspiro[4.6]undecane has diverse applications across multiple scientific disciplines:
In industry, this compound is explored for its potential in producing specialty chemicals and materials that leverage its unique structural properties.
Spirocyclic frameworks represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and ability to modulate pharmacokinetic properties. Among these, azaspiroketals—characterized by a spiro junction connecting heterocyclic rings containing nitrogen and oxygen—offer unique stereoelectronic features critical for molecular recognition. The 1-oxa-8-azaspiro[4.6]undecane system exemplifies this class, featuring an oxygen atom in a tetrahydropyran ring and a nitrogen atom within an azacyclic ring bridged via a spirocyclic carbon. This review dissects the chemistry, discovery, and therapeutic relevance of this scaffold, emphasizing its role in advancing drug discovery.
The systematic name "1-oxa-8-azaspiro[4.6]undecane" follows IUPAC conventions for spiro compounds:
Structural Variations: Derivatives include the 9-keto variant (1-oxa-8-azaspiro[4.6]undecan-9-one, CAS# 1308384-34-0, C₉H₁₅NO₂) [3], and dihydroxy analogs (e.g., 1-oxa-8-azaspiro[4.6]undecane-3,4-diol, C₉H₁₇NO₃) [5]. Ring numbering places the spiro carbon at position 1, with oxygen at position 1 (oxa ring) and nitrogen at position 8 (aza ring).
Molecular Descriptors:
Table 1: Nomenclature and Key Identifiers of 1-Oxa-8-azaspiro[4.6]undecane Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key References |
---|---|---|---|---|
1-Oxa-8-azaspiro[4.6]undecane hydrochloride | - | C₉H₁₈ClNO | - | [1] |
1-Oxa-8-azaspiro[4.6]undecan-9-one | 1308384-34-0 | C₉H₁₅NO₂ | 169.221 | [2] [3] |
1-Oxa-8-azaspiro[4.6]undecane-3,4-diol | 2386532-31-4 | C₉H₁₇NO₃ | 187.24 | [5] |
The scaffold emerged from two parallel paths: marine natural products and synthetic chemistry.
Marine Origin: Psammaplysins (e.g., from Psammaplysilla purpurea sponges) contain a related 1,6-dioxa-2-azaspiro[4.6]undecane core, first isolated in 1983 [8]. Structural revision in 1985 confirmed the spiro[4.6] topology via X-ray crystallography [8], establishing biosynthetic routes from brominated tyrosine precursors.
Synthetic Milestones: Early synthetic efforts targeted FAAH inhibitors (e.g., 1-oxa-8-azaspiro[4.5]decane-8-carboxamides) . The precise synthesis of 1-oxa-8-azaspiro[4.6]undecane derivatives leveraged advanced cyclization techniques, such as microwave-assisted ring closure and hydrogenation, yielding high-purity intermediates for CNS drug candidates [9]. Key breakthroughs include:
This scaffold addresses three drug design challenges: conformational restriction, bioavailability, and target engagement.
Conformational Effects: The spiro center locks ring conformations, reducing entropy penalties upon binding. This enhances selectivity for targets like FAAH (fatty acid amide hydrolase) and sigma-1 receptors [9]. For example, 1-oxa-8-azaspiro[4.5]decane carboxamides exhibit nanomolar FAAH inhibition for pain disorders .
Bioactivity Profiles:
Antiviral/Antiparasitic Agents: Marine psammaplysins (structural analogs) inhibit malaria parasites and fouling organisms [8].
Property Optimization: The oxygen atom improves solubility versus all-carbon analogs, while nitrogen enables salt formation (e.g., hydrochloride salts for stability) [1] [7]. LogP values near -0.71 balance membrane permeability and aqueous solubility [3].
Table 2: Bioactive Derivatives and Their Therapeutic Applications
Scaffold Type | Biological Target | Ki/IC₅₀ | Therapeutic Area | Source |
---|---|---|---|---|
1-Oxa-8-azaspiro[4.5]decane carboxamide | FAAH | <100 nM | Chronic pain, inflammation | |
Fluorinated 1-oxa-8-azaspiro[4.5]decane | Sigma-1 receptor | 0.47–12.1 nM | CNS imaging, neurodegeneration | [9] |
Psammaplysin derivatives | Plasmodium spp. | Low µM | Antimalarial | [8] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0